molecular formula C15H11F3O3 B8287315 Methyl 2-(trifluoromethyl)-5-phenoxybenzoate

Methyl 2-(trifluoromethyl)-5-phenoxybenzoate

Cat. No. B8287315
M. Wt: 296.24 g/mol
InChI Key: DMCMLRFCXBDNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399436B2

Procedure details

To a solution of methyl 5-(phenyloxy)-2-(trifluoromethyl)benzoate (0.504 g, 1.70 mmol) in ethanol (20 ml), was added 2 M aqueous sodium hydroxide (2.0 ml, 4 mmol). The solution was stirred and left to stand overnight. The solvent was evaporated in vacuo. The residue was dissolved in water and diluted with aqueous 2 M HCl. The mixture extracted with chloroform and the phases separated using a hydrophobic frit. The solvent was removed in vacuo to give a colourless oil (0.540 g). The residue was dissolved in chloroform and dried (Na2SO4), filtered and the solvent removed in vacuo to give the title compound as a colourless oil (0.519 g); LCMS: (System 4) (M-H)−=281, tRET=2.84 min.
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:9]=[CH:10][C:11]([C:18]([F:21])([F:20])[F:19])=[C:12]([CH:17]=2)[C:13]([O:15]C)=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:1]1([O:7][C:8]2[CH:9]=[CH:10][C:11]([C:18]([F:19])([F:20])[F:21])=[C:12]([CH:17]=2)[C:13]([OH:15])=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.504 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC=1C=CC(=C(C(=O)OC)C1)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
diluted with aqueous 2 M HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the phases separated
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 112.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.